(7-Chloroquinolin-2-yl)methanol
Description
Broad Context of Quinoline (B57606) Derivatives in Modern Organic Synthesis
Quinoline and its derivatives are a class of heterocyclic compounds with wide-ranging applications in synthetic organic chemistry, medicinal chemistry, and materials science. nih.gov The quinoline structure is a fundamental component of many natural products and synthetic compounds with significant biological activities. rsc.org For instance, several antimalarial drugs, such as quinine, chloroquine, and amodiaquine, feature a quinoline core. rsc.orgwikipedia.org
The synthesis of quinoline derivatives is a mature yet continually evolving field. Classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. wikipedia.org More recently, multicomponent reactions (MCRs) have gained prominence as an efficient and versatile strategy for constructing diverse quinoline scaffolds in a single step. rsc.orgrsc.org These modern synthetic methods offer high atom economy and allow for the introduction of various functional groups, tailoring the properties of the resulting quinoline derivatives for specific applications. rsc.org The versatility of quinoline synthesis has made it a crucial tool for generating libraries of compounds for drug discovery and materials science research. rsc.orgresearchgate.net
Academic Importance of the 2-Hydroxymethyl-Quinoline Moiety in Heterocyclic Chemistry
The 2-hydroxymethyl-quinoline moiety, also known as quinoline-2-methanol, is a particularly important structural motif within the broader class of quinoline derivatives. cymitquimica.com This framework consists of a quinoline ring with a hydroxymethyl group (-CH2OH) at the 2-position. ontosight.ai This functional group imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. cymitquimica.comontosight.ai The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification, allowing for the facile introduction of other functional groups.
Furthermore, the 2-hydroxymethyl-quinoline scaffold itself and its derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties. ontosight.ai This has made them attractive targets for medicinal chemistry research, with studies exploring their potential as therapeutic agents. ontosight.aiontosight.ai The compound quinoline-2-methanol was isolated from the culture broth of Kitasatoa griseophaeus and has shown hypoglycemic activity in rats. kitasato-u.ac.jpnih.gov
Overview of Research Trajectories for (7-Chloroquinolin-2-yl)methanol and Related Analogs
Research into this compound and its analogs is driven by the desire to create novel compounds with enhanced or specific biological activities. The introduction of a chlorine atom at the 7-position of the quinoline ring can significantly alter the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets.
The synthesis of functionalized quinolines, including those with a chloro-substituent, is an active area of investigation. For example, libraries of functionalized quinolines have been prepared through the magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles. durham.ac.uk This approach allows for the generation of a diverse set of derivatives for biological screening.
Derivatives of 7-chloroquinoline (B30040) have been explored for a variety of therapeutic applications. For instance, novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial, antimalarial, and anticancer activities. tandfonline.com Additionally, quinoline-based hydrazones derived from 7-chloroquinoline have been investigated as potential antidiabetic agents. acs.org The development of practical synthetic routes to key intermediates, such as those for the leukotriene antagonist Montelukast, which contains a 7-chloro-2-substituted quinoline moiety, further highlights the industrial relevance of this class of compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-chloroquinolin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEWKMWWSDSASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309449 | |
| Record name | 7-Chloro-2-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165111-36-4 | |
| Record name | 7-Chloro-2-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165111-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7-chloroquinolin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 7 Chloroquinolin 2 Yl Methanol
Strategic Approaches to the Quinoline (B57606) Core with Directed Halogenation
The formation of the 7-chloroquinoline (B30040) scaffold is a critical step that can be achieved through several strategic synthetic routes. These methods aim to control the regioselectivity of the chlorination, ensuring the desired isomer is obtained.
Friedländer-Type Annulation Strategies
The Friedländer annulation is a classical and versatile method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgresearchgate.net For the synthesis of 7-chloroquinoline derivatives, a key precursor is 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgresearchgate.net
Recent advancements have focused on developing milder and more efficient catalytic systems for this transformation. nih.gov These include the use of various catalysts like iodine, trifluoroacetic acid, and various Lewis acids to promote the reaction under more benign conditions. wikipedia.org A metal-free approach utilizing methylene blue as a photosensitizer under visible light has also been reported for the synthesis of polysubstituted quinolines, showcasing a green tandem approach. nih.gov
| Catalyst/Reagent | Conditions | Key Features | Reference |
| Trifluoroacetic acid, toluenesulfonic acid, iodine, Lewis acids | Varies | Traditional and effective methods. | wikipedia.org |
| Ceric ammonium (B1175870) nitrate (B79036) (10 mol %) | Ambient temperature, 45 min | Efficient, practical, and allows for diverse functional group introduction. | nih.gov |
| Methylene blue (MB+), visible light | Room temperature, ethanol (B145695) | Green, metal-free, tandem approach. nih.gov | nih.gov |
Cyclization Reactions Involving 2-Aminoaryl Alcohols
An alternative to the Friedländer synthesis involves the use of 2-aminoaryl alcohols, which can undergo cyclization with ketones or other carbonyl compounds to form quinolines. acs.orgkoreascience.krresearchgate.net This approach often involves an initial oxidation or dehydrogenation of the alcohol to the corresponding aldehyde in situ, which then participates in the cyclization.
Various catalytic systems have been developed to facilitate this transformation, including cobalt and palladium-based catalysts. acs.orgkoreascience.kr For instance, a ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has been shown to produce a variety of substituted quinolines in good to excellent yields. acs.org Similarly, Pd/C has been used to catalyze the oxidative cyclization of 2-aminobenzyl alcohol with ketones. koreascience.kr
| Catalyst | Reactants | Key Features | Reference |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and ketones | Ligand-free, mild conditions, good to excellent yields. acs.org | acs.org |
| Pd/C | 2-Aminobenzyl alcohol and ketones | Oxidative cyclization. | koreascience.kr |
| Mg-Al hydrotalcite | 2-Aminobenzyl alcohols and ketones | Transition-metal-free, one-pot synthesis. researchgate.net | researchgate.net |
Other Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a single step. mdpi.comnih.govrsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.govrsc.org
One notable example is an iridium-catalyzed tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol. organic-chemistry.org This process, facilitated by [IrCp*Cl₂]₂ and potassium hydroxide, leads to the formation of substituted quinolines in good yields. organic-chemistry.org
Installation and Functionalization of the 2-Methanol Group
Once the 7-chloroquinoline core is established, the next critical step is the introduction of the methanol (B129727) group at the 2-position. This is typically achieved through the reduction of a carboxylic acid or ester precursor.
Reductive Pathways from Carboxylic Acid or Ester Precursors
The most common method for introducing the 2-methanol group is through the reduction of a corresponding 7-chloroquinoline-2-carboxylic acid or its ester derivative. uni.lunih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, as they can effectively reduce carboxylic acids and esters to primary alcohols. youtube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. youtube.com
The precursor, 7-chloroquinoline-2-carboxylic acid, can be synthesized through various methods, including the oxidation of 7-chloro-2-methylquinoline.
Catalytic Hydrogenation/Dehydrogenation in Synthesis
Catalytic hydrogenation is a widely used technique in organic synthesis and can be applied to the synthesis and modification of quinoline derivatives. researchgate.netnih.gov While typically used for the reduction of the heterocyclic ring, specific catalysts and conditions can be employed to achieve selective transformations. For instance, the selective hydrogenation of the pyridine (B92270) ring in quinolines to form tetrahydroquinolines is a common application. gatech.edu
In the context of synthesizing (7-chloroquinolin-2-yl)methanol, catalytic hydrogenation could potentially be used to reduce a 2-formyl or 2-acyl group, which could be installed via other methods. However, care must be taken to avoid reduction of the quinoline core or the chloro-substituent. Conversely, catalytic dehydrogenation plays a role in some synthetic routes to the quinoline core itself, as seen in the cyclization of 2-aminoaryl alcohols. acs.org
Catalyst Systems and Reaction Conditions
The choice of catalyst and the corresponding reaction conditions are paramount in directing the synthesis towards high yields and purity. Modern synthetic chemistry offers a diverse toolkit, from transition metal complexes to heterogeneous and green catalytic systems, to achieve the selective reduction required for this compound formation.
Transition Metal Catalysis (e.g., Ir, Pd, Ni, Co, Ru, Mn, Ag, Cu)
Transition metal catalysts are highly effective for the hydrogenation and reduction of carbonyl compounds. In the synthesis of this compound, these catalysts can offer high efficiency and selectivity under optimized conditions.
Palladium (Pd): Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. umb.edu For the selective reduction of a carboxylic acid or aldehyde on the quinoline core, careful control of hydrogen pressure and temperature is necessary to prevent over-reduction of the heterocyclic ring or hydrodechlorination.
Ruthenium (Ru): Ruthenium-based catalysts, often in the form of complexes with specific ligands, are known for their exceptional ability to selectively hydrogenate carbonyl groups in the presence of other reducible functionalities. These systems can operate under milder conditions, enhancing the chemoselectivity of the reaction.
Iridium (Ir): Iridium complexes, such as those used in transfer hydrogenation with formic acid or isopropanol (B130326) as the hydrogen source, provide a powerful method for selective reductions. researchgate.net This approach often avoids the need for high-pressure hydrogen gas, making it a safer and more practical option.
Copper (Cu) and Nickel (Ni): Catalysts based on more abundant metals like copper and nickel are gaining traction due to their lower cost and toxicity. researchgate.netacs.org For example, copper chromite or Raney nickel could be employed, although reaction conditions must be finely tuned to balance reactivity and selectivity. Research into manganese (Mn) and cobalt (Co) based catalysts is also emerging for similar transformations. acs.org
Table 1: Overview of Transition Metal Catalysts in Analogous Reductions
| Catalyst System | Typical Substrate | Key Advantages | Potential Challenges |
|---|---|---|---|
| Pd/C, H₂ | Aromatic Aldehydes/Ketones | High activity, recyclable | Risk of ring reduction, dehalogenation |
| Ru-Ligand Complex | Unsaturated Carbonyls | High chemoselectivity | Higher cost, ligand synthesis |
| [IrCp*Cl₂]₂/HCOOH | Carbonyl Compounds | Mild conditions, safety | Catalyst sensitivity |
| Raney Ni, H₂ | Carboxylic Esters/Acids | Cost-effective | Requires higher temperatures/pressures |
Ligand-Free and Heterogeneous Catalysis
Heterogeneous Catalysts: Apart from the classic Pd/C, other solid-supported catalysts are effective. Materials like titania (TiO₂) and zinc oxide (ZnO) nanoparticles have been investigated for quinoline synthesis and related transformations, offering high stability and reusability. acs.orgnih.gov Graphitic carbon nitride (g-C₃N₄) functionalized with acid groups has also been reported as a promising metal-free heterogeneous catalyst for quinoline synthesis, highlighting a move towards non-metallic systems. nih.gov For the reduction of the carboxylic acid precursor, a heterogeneous catalyst ensures that the catalyst can be easily filtered off post-reaction, leading to a cleaner product stream.
Ligand-Free Conditions: The use of transition metals without sophisticated and often expensive organic ligands is an attractive strategy. These "ligand-free" systems often rely on the solvent or reactants to stabilize the catalytic species or may involve the formation of nanoparticles in situ. This approach reduces the cost and complexity of the catalytic system.
Microwave-Assisted and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on environmentally benign methods, often referred to as green chemistry. nih.govnih.govresearchgate.net These principles are increasingly applied to the synthesis of heterocyclic compounds like quinolines. benthamdirect.comacs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. nih.govacs.orglew.ro In the synthesis of this compound, microwave heating can dramatically reduce reaction times from hours to minutes. This rapid heating can also improve yields and, in some cases, enhance selectivity by minimizing the formation of side products that may occur during prolonged heating with conventional methods. acs.org Microwave-assisted synthesis can be effectively combined with heterogeneous catalysis, further enhancing the green credentials of the process. benthamdirect.com
Green Chemistry Strategies: Beyond microwave assistance, other green approaches include the use of non-toxic, renewable solvents (e.g., water, ethanol) or performing reactions under solvent-free conditions. nih.gov The use of biocatalysts or naturally derived catalysts, such as lemon juice as a source of citric acid, represents an innovative green approach for related heterocyclic syntheses. nih.gov The goal is to minimize the environmental impact by reducing energy consumption, using safer chemicals, and preventing waste generation. nih.govresearchgate.net
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining this compound in high yield and exceptional purity is critical. Optimization is a multi-faceted process involving the systematic variation of reaction parameters.
A typical optimization workflow involves:
Catalyst Screening: A range of catalysts from different classes (e.g., Pd, Ru, Ni) are tested to identify the one that provides the best initial yield and selectivity.
Solvent and Temperature Variation: The reaction is performed in various solvents and at different temperatures to find the optimal balance between reaction rate and suppression of side reactions.
Concentration and Stoichiometry: The concentrations of the substrate and reducing agent are adjusted to maximize conversion while minimizing waste and by-product formation.
Reaction Time: The reaction progress is monitored over time (e.g., by TLC or HPLC) to determine the point of maximum product formation before significant degradation or side reactions occur.
Table 2: Illustrative Optimization Parameters for a Hypothetical Reduction
| Parameter | Range/Options Tested | Optimal Condition (Example) | Rationale |
|---|---|---|---|
| Catalyst | Pd/C, Ru/C, Raney Ni | Ru/C (5 mol%) | Best chemoselectivity, minimal dehalogenation |
| Solvent | Toluene, Ethanol, THF | Ethanol | Good substrate solubility, "greener" option |
| Temperature | 25 °C, 50 °C, 78 °C | 50 °C | Balances reaction rate with stability |
| H₂ Source | H₂ gas (1 atm), HCOOH | HCOOH (formic acid) | Safer transfer hydrogenation, avoids gas cylinders |
| Reaction Time | 2h, 6h, 12h, 24h | 12h | Complete conversion of starting material |
Following the optimized reaction, purification is essential. Standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography on silica (B1680970) gel are employed to remove any unreacted starting materials, catalyst residues, and by-products. The purity of the final compound is then confirmed using analytical methods like NMR spectroscopy, mass spectrometry, and HPLC. This rigorous process ensures that the this compound is suitable for its intended downstream research applications.
Chemical Reactivity and Derivatization Pathways of 7 Chloroquinolin 2 Yl Methanol
Transformations of the Primary Alcohol Functionality
The primary alcohol group at the 2-position of the quinoline (B57606) ring is a versatile handle for a variety of chemical modifications. Its benzylic nature imparts unique reactivity, allowing for controlled oxidation, esterification, etherification, and nucleophilic substitution reactions.
Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of (7-Chloroquinolin-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde, (7-chloroquinolin-2-yl)carbaldehyde, or further to the carboxylic acid, 7-chloroquinoline-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.
For the controlled oxidation to the aldehyde, mild oxidizing agents are employed to prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. For instance, the oxidation of a similar allyl alcohol on a quinoline scaffold has been successfully achieved using DMP to yield the corresponding chalcone, demonstrating the utility of this reagent for quinoline-based alcohols. durham.ac.uk Manganese dioxide (MnO2) is another selective oxidizing agent for benzylic and allylic alcohols, offering a mild alternative for the synthesis of the aldehyde. mychemblog.com
To obtain the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4) or potassium dichromate(VI) (K2Cr2O7) in the presence of a strong acid like sulfuric acid. nih.govrsc.org These conditions ensure the complete conversion of the primary alcohol, through the intermediate aldehyde, to the carboxylic acid. nih.govrsc.org
Table 1: Controlled Oxidation Reactions
| Starting Material | Product | Reagents and Conditions |
|---|---|---|
| This compound | (7-Chloroquinolin-2-yl)carbaldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ |
| This compound | (7-Chloroquinolin-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ |
| This compound | (7-Chloroquinolin-2-yl)carbaldehyde | Manganese dioxide (MnO₂), CH₂Cl₂ |
| This compound | 7-Chloroquinoline-2-carboxylic acid | KMnO₄, H₂SO₄, heat |
Esterification and Etherification for Analog Library Generation
The primary alcohol functionality readily undergoes esterification and etherification, providing straightforward pathways to generate extensive libraries of analogs with diverse physicochemical properties.
Esterification is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. nih.govresearchgate.net This reaction is generally efficient and allows for the introduction of a wide variety of ester moieties. For example, reaction with acetic anhydride would yield (7-chloroquinolin-2-yl)methyl acetate. cetjournal.it
Etherification can be accomplished through methods like the Williamson ether synthesis. wikipedia.orgnih.govgoogle.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 7-chloro-2-(methoxymethyl)quinoline.
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product Example |
|---|---|---|
| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine | (7-Chloroquinolin-2-yl)methyl acetate |
| Esterification | Carboxylic anhydride (e.g., Acetic anhydride), Base | (7-Chloroquinolin-2-yl)methyl acetate |
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles at the benzylic carbon. For example, conversion of the alcohol to a mesylate followed by reaction with a nucleophile can lead to a diverse range of products. acs.org The reactivity of this position is enhanced by the stability of the potential benzylic carbocation intermediate.
Modifications of the Quinoline Heterocycle and Aromatic Ring
The quinoline core of this compound offers several positions for modification, enabling extensive structural diversification. The 7-chloro substituent is particularly amenable to cross-coupling reactions, while other unsubstituted positions can also be functionalized.
Cross-Coupling Reactions at the 7-Chloro Position for Structural Diversification
The chlorine atom at the 7-position of the quinoline ring is a key site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-chloroquinoline (B30040) derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.netresearchgate.net It is a versatile method for forming biaryl compounds and introducing alkyl or vinyl groups. The efficiency of the coupling can be influenced by the choice of catalyst, ligands, and base. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 7-position of the quinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted quinolines, which are valuable precursors for further transformations. nih.govresearchgate.netgelest.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the 7-chloroquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction provides direct access to 7-aminoquinoline (B1265446) derivatives, which are important pharmacophores. nih.govnih.gov The choice of phosphine (B1218219) ligand is often critical for achieving high yields and broad substrate scope. wikipedia.org
Table 3: Cross-Coupling Reactions at the 7-Chloro Position
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Aryl-2-(hydroxymethyl)quinoline |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Amine base | 7-Alkynyl-2-(hydroxymethyl)quinoline |
Directed Functionalization at Other Unsubstituted Positions
While the 7-chloro position is the most activated site for cross-coupling on the benzene (B151609) portion of the quinoline ring, other positions can be functionalized through various strategies. Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. durham.ac.uk In the context of a 2-substituted quinoline, the quinoline nitrogen itself can direct metalation to the C8 position under specific conditions. Subsequent reaction with an electrophile introduces a new substituent at this position. The reactivity and regioselectivity of such functionalizations are highly dependent on the specific directing groups present on the quinoline scaffold and the reaction conditions employed.
Ring-Opening or Rearrangement Studies of Quinoline Derivatives
Currently, there is a lack of specific research in the scientific literature detailing ring-opening or rearrangement studies of quinoline derivatives that are directly synthesized from this compound. The quinoline ring system is generally stable under many reaction conditions. Ring-opening reactions of quinolines are not common and typically require harsh conditions or specific activating groups that are not present in this particular scaffold. Similarly, rearrangement reactions involving the quinoline nucleus starting from this compound have not been prominently reported.
Synthesis of Polyfunctionalized Quinoline Scaffolds via this compound as a Building Block
This compound is a valuable starting material for the construction of more elaborate, polyfunctionalized quinoline scaffolds. The presence of three distinct reactive sites—the hydroxymethyl group, the chloro-substituent, and the quinoline nitrogen—allows for a stepwise and regioselective introduction of various functionalities.
The derivatization of the hydroxymethyl group, as previously discussed, can be a primary step. For example, oxidation to the aldehyde would allow for the use of this position in forming imines, or undergoing aldol (B89426) or Wittig-type reactions to build larger molecular architectures.
The chloro group at the 7-position provides a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These powerful synthetic methods enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups, thus significantly increasing the molecular complexity and diversity of the resulting quinoline derivatives.
Furthermore, the quinoline nitrogen can be quaternized to form quinolinium salts, which can alter the electronic properties of the ring system and provide a site for further reactions or act as a key interaction point in biological systems.
The strategic combination of these reactions allows for the synthesis of a wide range of polyfunctionalized quinolines. For example, one could envision a synthetic sequence starting with the esterification of the hydroxymethyl group, followed by a Suzuki coupling at the 7-position, and finally, N-alkylation of the quinoline nitrogen to produce a highly functionalized and diverse molecular entity.
Stereochemical Considerations in the Synthesis of Derivatives
When synthesizing derivatives from this compound, stereochemical considerations may become important, particularly if new chiral centers are introduced. The parent molecule itself is achiral.
However, if the hydroxymethyl group is oxidized to a ketone and then asymmetrically reduced, a chiral alcohol can be formed. Similarly, reactions at a prochiral center adjacent to the quinoline ring, which might be introduced through derivatization, would necessitate control over stereochemistry. For instance, if the hydroxymethyl group is converted to an alkylating agent and used to functionalize a molecule with a pre-existing stereocenter, diastereomers could be formed.
In the context of synthesizing biologically active molecules, controlling the stereochemistry is often crucial, as different enantiomers or diastereomers can exhibit vastly different pharmacological activities. The use of chiral catalysts or auxiliaries during the synthesis of derivatives from this compound would be a key strategy to achieve stereocontrol. At present, the available literature does not provide specific examples of stereoselective reactions starting from this compound.
Applications of 7 Chloroquinolin 2 Yl Methanol in Advanced Chemical Research
Role as a Precursor in Complex Heterocyclic Synthesis
The structure of (7-Chloroquinolin-2-yl)methanol makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. The hydroxyl group can be readily oxidized to an aldehyde, which then serves as a key functional group for subsequent cyclization reactions. For instance, the conversion of a quinoline (B57606) alcohol to its corresponding aldehyde allows for condensation reactions with various nucleophiles to build new rings onto the quinoline framework. mdpi.com
One common strategy involves the reaction of quinoline derivatives with other reagents to form fused systems like furoquinolones or pyranoquinolines. nih.govresearchgate.net The synthesis of such fused heterocycles is of significant interest due to their prevalence in biologically active natural products. researchgate.net Methodologies like the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are foundational in quinoline chemistry and can be adapted for derivatives of this compound. researchgate.net
Furthermore, the alcohol moiety can participate in reactions like the Mitsunobu reaction for N-alkylation of heterocyclic compounds, demonstrating its utility in linking the quinoline scaffold to other heterocyclic units. researchgate.net The resulting complex molecules are often pursued for their unique chemical properties and potential applications in materials science. The development of one-pot multicomponent reactions has further streamlined the synthesis of highly substituted quinolines, showcasing the modularity of precursors like this compound. acs.org
| Heterocyclic System | Key Intermediate Functional Group | Example Reaction Type |
| Fused Quinolines (e.g., Chromeno-quinolines) | Aldehyde (from oxidation of alcohol) | Friedländer Annulation |
| Substituted N-Heterocycles | Alcohol | Mitsunobu Reaction |
| Polyhydroquinolines | Aldehyde/Ketone | Hantzsch-type Multicomponent Reaction |
| Pyrrolo[1,2-a]quinolines | Aldehyde | Allene-based Reaction Cascade |
Utilization in Ligand Design for Transition Metal Catalysis
The quinoline framework is a privileged structure in coordination chemistry, and this compound provides a valuable scaffold for creating sophisticated ligands for transition metal catalysts. nih.gov
| Property | Description |
| Ligand Type | Bidentate (N, O-donor) |
| Coordination Sites | Quinoline Nitrogen, Hydroxymethyl Oxygen |
| Chelate Ring Size | 5-membered ring |
| Binding Modes | Can coordinate as a neutral molecule (L) or as a deprotonated anion (L⁻) |
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. The this compound scaffold can be integrated into larger molecular frameworks to create new chiral ligands. researchgate.net Chirality can be introduced by resolving the racemic alcohol to obtain a single enantiomer, which can then be used to build enantiopure ligands.
Alternatively, the quinoline alcohol can be a component of a larger system that exhibits axial chirality, such as those with restricted rotation around a biaryl bond. beilstein-journals.org These ligands, when complexed with transition metals like rhodium, palladium, or iron, can create a chiral environment around the metal center. researchgate.netresearchgate.net This chiral pocket influences the approach of substrates to the metal, enabling highly enantioselective transformations such as asymmetric arylations, hydrogenations, or hydrosilylations. researchgate.netresearchgate.net
Ligands derived from this compound can significantly influence the mechanisms of transition metal-catalyzed reactions. The electronic properties of the quinoline ring, modified by the chloro-substituent, and the steric bulk of the ligand framework dictate the reactivity of the metal center. These factors affect key steps in a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. mdpi.com
For example, in palladium-catalyzed cross-coupling reactions, the ligand stabilizes the active palladium species and facilitates the reaction pathway. organic-chemistry.org Copper-quinoline complexes have been studied for their ability to catalyze oxidation reactions, where the ligand structure directly impacts the oxidation rate. mdpi.com Mechanistic investigations often employ techniques like ESI-MS to identify key intermediates in the catalytic cycle, such as the formation of catalyst-substrate complexes. rsc.org By systematically modifying the ligand structure—for instance, by changing substituents on the quinoline ring or altering the groups attached to the alcohol—researchers can fine-tune the catalytic activity and selectivity for specific chemical transformations. mdpi.com
Building Block in Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. This compound is an excellent building block for supramolecular assembly due to its array of functional groups capable of participating in these interactions.
The planar, aromatic quinoline ring system is prone to forming π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. mdpi.comnih.gov The hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of robust hydrogen-bonding networks that can direct the assembly of molecules into one-, two-, or three-dimensional structures. arabjchem.org The chlorine atom at the 7-position can participate in halogen bonding (C-Cl···π or C-Cl···O/N interactions), a directional interaction that is increasingly recognized as a powerful tool for crystal engineering and the design of supramolecular architectures. nih.gov The combination of these varied non-covalent forces allows for the self-assembly of complex, ordered structures from simple molecular precursors. nih.govnih.gov
Precursor for Advanced Materials and Functional Molecules (excluding direct material properties or biological uses)
Beyond its role in fundamental synthesis, this compound serves as a precursor for molecules with specialized functions and for the development of advanced materials. The strategic placement of its functional groups allows for its incorporation into larger, more complex molecular architectures.
A notable application is in the synthesis of functional dyes. Research has shown that integrating a heavy atom like chlorine into a 2-hydroxymethylquinoline structure can be a rational strategy for creating molecules with enhanced two-photon absorption properties, which are valuable for applications in optical materials. iict.res.in
The versatility of the compound is also demonstrated by its conversion into other reactive intermediates. For example, the organomagnesium reagent derived from a 7-chloroquinoline (B30040) can react with aldehydes like trans-cinnamaldehyde to produce allyl alcohols, which are then oxidized to chalcones. durham.ac.uk These chalcones are themselves valuable precursors for further synthetic transformations. Similarly, the aldehyde derived from this compound can be a key starting material for synthesizing complex hybrid molecules, such as quinoline-benzimidazole conjugates, through condensation reactions. mdpi.com These examples highlight the role of this compound as a foundational building block for constructing a diverse array of functional molecules.
Computational and Spectroscopic Methodologies in Research on 7 Chloroquinolin 2 Yl Methanol and Its Derivatives
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure elucidation. For quinoline (B57606) derivatives, a multi-technique approach is typically employed to unambiguously determine the constitution, configuration, and conformation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For (7-Chloroquinolin-2-yl)methanol, ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom.
In ¹H NMR, the aromatic protons on the quinoline ring typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methanol (B129727) group (-CH₂OH) would exhibit distinct signals, with the methylene (B1212753) protons likely appearing as a singlet and the hydroxyl proton as a broad singlet, the position of which can be dependent on solvent, concentration, and temperature. washington.eduucla.edu
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are characteristic, and the presence of the electron-withdrawing chlorine atom at the C7 position and the methanol group at the C2 position influences the electronic environment and thus the chemical shifts of the nearby carbon atoms.
For more complex derivatives, two-dimensional (2D) NMR experiments are employed for complete structural assignment. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling relationships, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This information is vital for confirming the substitution pattern on the quinoline ring and elucidating the structure of more elaborate derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are approximate values based on typical shifts for quinoline derivatives. Actual values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| H3 | ~7.3-7.5 | ~120-122 | d |
| H4 | ~8.0-8.2 | ~136-138 | d |
| H5 | ~7.9-8.1 | ~127-129 | d |
| H6 | ~7.4-7.6 | ~128-130 | dd |
| H8 | ~8.0-8.2 | ~126-128 | d |
| -CH₂- | ~4.9-5.1 | ~63-65 | s |
| -OH | Variable (broad) | - | s |
| C2 | - | ~158-160 | - |
| C3 | - | ~119-121 | - |
| C4 | - | ~136-138 | - |
| C4a | - | ~148-150 | - |
| C5 | - | ~127-129 | - |
| C6 | - | ~128-130 | - |
| C7 | - | ~135-137 | - |
| C8 | - | ~126-128 | - |
| C8a | - | ~127-129 | - |
Data compiled from general knowledge of quinoline NMR spectra. ucla.eduresearchgate.netcarlroth.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. measurlabs.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high accuracy (typically to the third or fourth decimal place), allowing for the unambiguous determination of a molecule's elemental formula. researchgate.netnih.gov For this compound (C₁₀H₈ClNO), HRMS can confirm this exact formula, distinguishing it from other isomers or compounds with the same nominal mass. uni.lunih.gov
In the analysis of reaction products, MS is used to identify the desired compound and any byproducts or intermediates. The fragmentation pattern observed in the mass spectrum can provide structural information. For quinoline derivatives, the fused aromatic ring system is typically stable, often appearing as a prominent fragment in the spectrum. researchgate.netnih.gov Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for these types of molecules. nih.gov
Table 2: Predicted m/z Values for Adducts of this compound in HRMS
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₉ClNO]⁺ | 194.03671 |
| [M+Na]⁺ | [C₁₀H₈ClNNaO]⁺ | 216.01865 |
| [M+K]⁺ | [C₁₀H₈ClKNO]⁺ | 231.99259 |
| [M-H]⁻ | [C₁₀H₇ClNO]⁻ | 192.02215 |
Data sourced from PubChemLite. uni.lu
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov The analysis of IR and Raman spectra of quinoline derivatives is often supported by DFT calculations to achieve an unambiguous characterization of the main vibrational bands. researchgate.net
For this compound, the IR spectrum would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the methanol group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1400-1650 cm⁻¹ region. astrochem.org The C-O stretching of the primary alcohol would be observed around 1050-1150 cm⁻¹, and the C-Cl stretching vibration would appear at a lower frequency, typically in the 700-800 cm⁻¹ range.
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. For instance, a characteristic band for the C-Cl bond in 4,7-dichloroquinoline has been identified around 1090 cm⁻¹. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |
| O-H stretch (alcohol) | 3200-3600 (broad) | Infrared |
| Aromatic C-H stretch | 3000-3100 | Infrared, Raman |
| C=C / C=N ring stretch | 1400-1650 | Infrared, Raman |
| O-H bend | ~1350-1450 | Infrared |
| C-O stretch (primary alcohol) | ~1050-1150 | Infrared |
| C-Cl stretch | ~700-800 | Infrared, Raman |
| C-H out-of-plane bend | 750-900 | Infrared |
Data compiled from general spectroscopic principles and studies on related quinoline derivatives. researchgate.netastrochem.orgresearchgate.netnih.gov
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound or its derivatives can be grown, this technique can provide accurate data on bond lengths, bond angles, and torsional angles.
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. These methods are often used in conjunction with experimental data to provide a more complete picture of molecular structure and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. uantwerpen.beresearchgate.net For quinoline derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties. ijpras.comrjptonline.org
DFT calculations can provide optimized bond lengths and angles that can be compared with experimental data if available (e.g., from X-ray crystallography). ijpras.com The computed vibrational frequencies, after appropriate scaling, are used to aid the assignment of experimental IR and Raman spectra. researchgate.net
Furthermore, DFT is used to study the electronic properties by calculating the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netcnr.it The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its reactivity and intermolecular interactions. nih.govrjptonline.org
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound and its derivatives, methods like Density Functional Theory (DFT) are instrumental in simulating vibrational spectra. nih.gov Quantum chemical calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular structures and predict vibrational frequencies for Fourier Transform Infrared (FT-IR) and FT-Raman spectra. nih.gov It is important to note that theoretical estimations are typically performed on molecules in a gaseous state, which can lead to slight variations when compared with experimental data obtained from samples in the solid state. nih.gov To improve the correlation between theoretical and experimental values, calculated vibrational frequencies are often uniformly scaled. nih.gov
For nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the 1H and 13C chemical shifts of molecules. researchgate.net These computational approaches allow for the assignment of specific spectral signals to corresponding atoms or vibrational modes within the molecule.
In the realm of mass spectrometry, computational tools can predict parameters such as collision cross-section (CCS) values. The CCS is an important physicochemical property that relates to the ion's size, shape, and charge state, and it can be measured by ion mobility mass spectrometry. For this compound, predicted CCS values have been calculated for various adducts, providing a theoretical basis for experimental identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 194.03671 | 136.1 |
| [M+Na]+ | 216.01865 | 146.8 |
| [M-H]- | 192.02215 | 138.3 |
| [M+NH4]+ | 211.06325 | 156.0 |
| [M+K]+ | 231.99259 | 141.6 |
| [M]+ | 193.02888 | 138.1 |
Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization
Computational chemistry is a critical tool for elucidating reaction mechanisms and optimizing synthetic pathways. researchgate.net Through reaction pathway analysis, researchers can model the transformation from reactants to products, identifying intermediate structures and, crucially, transition states. pnnl.gov The synthesis of quinoline derivatives often involves multi-step processes, and computational modeling can provide deep insights into each step. durham.ac.ukmdpi.com
Transition state modeling, typically performed using quantum mechanical methods like DFT, allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). nih.gov By comparing the activation energies of different potential pathways, chemists can predict the most favorable reaction conditions and identify the rate-determining step of the synthesis. pnnl.govnih.gov For example, in reactions involving the formation of C-C bonds or the introduction of functional groups onto the quinoline core, modeling can help in selecting the most efficient catalysts or reagents by calculating the energy profiles of the catalyzed versus uncatalyzed reactions. researchgate.netdurham.ac.uk
| Reaction Step | Catalyst/Reagent System | Calculated Activation Energy (kJ/mol) | Rate-Determining Step |
|---|---|---|---|
| C-C Coupling (Reactant -> TS1 -> Intermediate) | System A | 110.5 | Yes |
| Functional Group Addition (Intermediate -> TS2 -> Product) | System A | 85.2 | No |
| C-C Coupling (Reactant -> TS1 -> Intermediate) | System B | 95.8 | Yes |
| Functional Group Addition (Intermediate -> TS2 -> Product) | System B | 90.1 | No |
Conformational Analysis and Intermolecular Interaction Studies
The biological activity and physicochemical properties of a molecule like this compound are intrinsically linked to its three-dimensional structure and its interactions with its environment. researchgate.net Computational methods are essential for exploring these aspects at the molecular level.
Conformational analysis is performed to identify the stable three-dimensional arrangements (conformers) of the molecule. For a molecule with a flexible side chain, such as the methanol group in this compound, this involves calculating the potential energy surface as a function of rotatable bonds to locate the lowest energy conformers. nih.gov
Intermolecular interaction studies reveal how the molecule interacts with other molecules, including itself (in a crystal) or solvent molecules. nih.govdntb.gov.ua Several computational techniques are employed for this purpose:
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps identify electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack), which are key sites for intermolecular interactions like hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) Analysis: This method studies charge delocalization and hyperconjugative interactions between orbitals, providing quantitative insight into the strength and nature of stabilizing interactions within the molecule and between molecules. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, based on the topology of the electron density. nih.gov
These studies are crucial for understanding crystal packing, solubility, and the potential for the molecule to bind to a biological target. researchgate.netnih.gov
| Method | Information Provided | Application |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor sites. researchgate.net | Predicting sites for hydrogen bonding and other electrostatic interactions. nih.gov |
| Natural Bond Orbital (NBO) | Quantifies charge transfer and orbital interactions. nih.gov | Analyzing hyperconjugation and the strength of donor-acceptor interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizes bond critical points and electron density topology. nih.gov | Classifying the type and strength of non-covalent interactions. |
| Reduced Density Gradient (RDG) | Visualizes non-covalent interaction regions in real space. nih.gov | Identifying and distinguishing between hydrogen bonds, van der Waals forces, and steric repulsion. |
Chemoinformatics and Structure-Reactivity Relationship Studies
Chemoinformatics applies computational methods to solve chemical problems, with Quantitative Structure-Activity Relationship (QSAR) studies being a prominent application. nih.gov QSAR modeling is a mathematical approach that aims to build a correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net
For derivatives of this compound, QSAR models can be developed to predict properties like anti-proliferative activity, toxicity, or receptor binding affinity. nih.govresearchgate.net The process involves several key steps:
Data Set Assembly: A collection of quinoline derivatives with experimentally measured activity is gathered.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These are numerical values that encode different aspects of the molecular structure, including physicochemical, topological, and electronic properties. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links a subset of the most relevant descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. mdpi.com
Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. This allows for the rational design of new compounds with potentially improved properties, prioritizing synthetic efforts and reducing the costs associated with drug discovery and materials science. mdpi.com For example, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) use 3D structural information to guide the design of new molecules with enhanced activity. mdpi.com
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |
| Constitutional (2D) | Molecular Weight (MW) | Size of the molecule. |
| Topological (2D) | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity. |
| Electronic (3D) | Dipole Moment | Overall polarity and charge distribution. |
| Quantum Chemical (3D) | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |
Future Research Directions and Emerging Paradigms for 7 Chloroquinolin 2 Yl Methanol Research
Development of Sustainable and Green Synthetic Routes and Methodologies
The traditional synthesis of quinoline (B57606) derivatives often involves harsh conditions, hazardous solvents, and expensive catalysts, leading to significant environmental and economic drawbacks. acs.orgacs.org Consequently, a major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols. tandfonline.comresearchgate.net This paradigm shift is driven by the principles of green chemistry, which prioritize waste minimization, energy efficiency, and the use of renewable resources. tandfonline.comacs.org
Researchers are increasingly focusing on one-pot synthetic methods that reduce reaction times and the creation of byproducts. nih.govacs.org Key areas of innovation include:
Green Solvents: There is a significant move away from toxic chlorinated solvents towards environmentally benign alternatives. Water and ethanol (B145695) are now frequently employed as green solvents for quinoline synthesis, aligning with sustainability goals. tandfonline.comresearchgate.net
Novel Catalysts: The use of nanocatalysts is a promising approach for the efficient synthesis of quinolines. nih.govacs.org These catalysts offer high surface area and unique reactivity, often enabling reactions under milder conditions. For example, magnetic iron oxide (Fe₃O₄) nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being easily recoverable and reusable for multiple cycles. nih.gov Similarly, zinc oxide (ZnO) nanoflakes have been successfully used for synthesizing substituted quinolines in solvent-free conditions. acs.org
Alternative Energy Sources: Microwave irradiation is being explored as an alternative to conventional heating. acs.org This technique can dramatically reduce reaction times and improve yields, contributing to a more efficient and less energy-intensive process.
The Friedländer annulation, a classical method for quinoline synthesis, is a prime target for green innovation. Research has shown the synthesis of quinolines via a Friedländer reaction using cobalt- and copper-doped carbon aerogel catalysts under solvent-free conditions at a mild temperature of 50°C, achieving high yields in a short timeframe. tandfonline.com
| Catalyst System | Green Solvent | Key Advantages | Reaction Example | Reference |
|---|---|---|---|---|
| Fe₃O₄ Nanoparticles | Water | High yields (88-96%), catalyst reusable up to 5 times. | Synthesis of pyrimido[4,5-b]quinolones | nih.gov |
| ZnO Nanoflakes | Solvent-free | Moderate to good yields (24-99%) under solvent-free conditions. | Synthesis of substituted quinolines | acs.org |
| p-Toluenesulfonic acid (p-TSA) | Water | Eco-friendly, good yields (60-94%). | One-pot synthesis of pyrimido[4,5-b]quinolones | tandfonline.com |
| Co(0) and Cu(0) doped aerogels | Solvent-free | High yields (90-97%) at mild temperature (50°C). | Friedländer synthesis of quinolines | tandfonline.com |
Exploration of Novel Catalytic Applications Beyond Current Scope
While (7-Chloroquinolin-2-yl)methanol is primarily viewed as a synthetic intermediate, a significant future direction involves exploring its potential and the potential of its derivatives in catalysis. The quinoline nucleus is a privileged scaffold for the design of ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom.
Future research could focus on modifying the methanol (B129727) group at the 2-position and the chloro-substituent at the 7-position to create novel bidentate or polydentate ligands. These new ligands could be used to form complexes with various transition metals, leading to catalysts for a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electronic properties of the quinoline ring, influenced by the electron-withdrawing chlorine atom, can be fine-tuned to modulate the activity and selectivity of the metallic center. This opens up possibilities for creating bespoke catalysts for specific, challenging chemical reactions.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a transformative step for the synthesis of pharmaceutical compounds and intermediates. syrris.combohrium.com Flow chemistry offers superior control over reaction parameters, enhanced safety, higher efficiency, and greater scalability compared to batch methods. bohrium.comresearchgate.net The integration of these techniques for the synthesis of this compound and its derivatives is a key area for future development.
Flow reactors, such as heated packed-bed or microreactors, allow for precise temperature and pressure control, leading to higher yields and purity. researchgate.netrsc.org For instance, the Doebner-Miller reaction, a classic quinoline synthesis, has been successfully adapted to a continuous flow process using water as a solvent, highlighting a green and rapid production route. researchgate.net
Furthermore, coupling flow chemistry with automation can revolutionize the discovery and optimization process. syrris.com Automated flow synthesis systems enable the rapid generation of compound libraries by systematically varying starting materials and reaction conditions. syrris.combohrium.com This high-throughput approach is invaluable for screening derivatives of this compound for biological activity or for optimizing reaction conditions to find the most efficient and sustainable synthetic route. The use of artificial intelligence and machine learning to guide these automated systems represents a cutting-edge frontier that could dramatically accelerate the development of new quinoline-based drugs and materials. syrris.combohrium.com
| Feature | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction variables (temperature, pressure, residence time). | bohrium.com |
| Safety | Handling of large quantities of hazardous materials; potential for thermal runaway. | Small reaction volumes enhance safety; better heat dissipation. | bohrium.com |
| Efficiency & Yield | Longer reaction times, often lower yields. | Shortened reaction times, often higher yields and purity. | bohrium.comresearchgate.net |
| Scalability | Difficult and often requires re-optimization. | Direct route to scaling up production with no re-optimization needed. | syrris.comresearchgate.net |
| Integration | Work-up and purification are separate, time-consuming steps. | Allows for integration of synthesis with downstream processes (e.g., purification). | syrris.com |
Advanced Computational Design and Predictive Modeling of Next-Generation Quinoline Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. consensus.app For quinoline derivatives, these methods provide powerful platforms for rational design, property prediction, and understanding structure-activity relationships (SAR). researchgate.netnih.gov
Future research on derivatives of this compound will heavily rely on these in silico techniques:
Molecular Docking and Binding Energy Calculations: These methods are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govnih.gov By modeling the interactions of novel quinoline derivatives with target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and potential therapeutic effect. researchgate.netnih.gov For example, docking studies have been used to design quinoline derivatives as inhibitors of the EGFR tyrosine kinase, a key target in cancer therapy. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for quinoline derivatives, scientists can predict the activity of yet-unsynthesized compounds, guiding the design of more potent analogues. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can confirm the stability of binding predicted by docking studies and reveal key interactions, such as hydrogen bonds, that are crucial for a compound's activity. nih.gov
Toxicity Prediction: In silico tools can predict the potential toxicity of new chemical entities early in the design phase. nih.gov This allows chemists to avoid problematic structural motifs and focus on designing safer, more effective next-generation quinoline derivatives.
By integrating these computational approaches, researchers can move beyond trial-and-error synthesis towards a more targeted and efficient discovery process, designing the next generation of quinoline derivatives with optimized properties for specific applications.
Q & A
Q. What synthetic methodologies are optimal for preparing (7-Chloroquinolin-2-yl)methanol?
The synthesis typically involves protecting group strategies, oxidation, and reduction steps. For example:
- Protection of intermediates : Use tert-butyldiphenylsilyl (TBDPS) chloride in dichloromethane (DCM) with diethylamine to protect hydroxyl groups, achieving yields >95% .
- Oxidation with TPAP/NMO : Tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) in DCM efficiently oxidize alcohols to aldehydes .
- Reduction with DIBAL-H : Diisobutylaluminum hydride (DIBAL-H) selectively reduces esters or ketones to alcohols . Methodological optimization includes monitoring reactions via thin-layer chromatography (TLC) and purification using column chromatography (e.g., Wakogel® C-300E) .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR spectroscopy : Use NMR (300–500 MHz) and NMR to confirm substituent positions and stereochemistry. Chemical shifts for quinoline protons typically appear at δ 8.0–9.0 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with instruments like Shimadzu LCMS-IT-TOF provides accurate molecular ion peaks (e.g., [M+H]) .
- Elemental analysis : Validate purity via %C/%H/%N measurements (e.g., Anal. Calc. C% 53.78 vs. found C% 53.58) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or analytical data during characterization?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments .
- Crystallographic validation : Use single-crystal X-ray diffraction (SXRD) with SHELX software for unambiguous structural determination. SHELXL refines atomic positions and thermal parameters, resolving ambiguities in complex cases .
- Replicate experiments : Reproduce synthetic steps to rule out impurities or side products .
Q. What strategies are effective for determining the crystal structure of this compound derivatives?
- Crystallization conditions : Optimize solvent systems (e.g., THF/hexane) to grow diffraction-quality crystals.
- Data collection and refinement : Use SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) to handle high-resolution or twinned data. For macromolecular complexes, SHELXPRO interfaces with other crystallography pipelines .
Q. How can biological activity of this compound analogs be systematically evaluated?
- Antifungal assays : Test derivatives against fungal biofilms using microdilution methods (e.g., IC determination via metabolic activity assays) .
- Receptor antagonism : For CysLT1 selectivity, perform competitive binding assays with -labeled ligands and measure inhibition constants (e.g., IC values as low as 5.9 nM) .
- SAR studies : Modify substituents at the quinoline 2- and 7-positions to correlate structural changes with activity trends .
Q. How can structure-activity relationship (SAR) studies guide the design of quinoline-based therapeutics?
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance metabolic stability .
- Side-chain optimization : Replace the methanol group with amino alcohols (e.g., 2-(diethylamino)ethanol) to improve solubility and target affinity .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like fungal CYP51 or leukotriene receptors .
Methodological Notes
- Analytical rigor : Validate synthetic yields via gravimetric analysis and purity via HPLC (e.g., ≥95% purity thresholds) .
- Data reproducibility : Document reaction parameters (temperature, solvent ratios) and spectral acquisition settings (NMR pulse sequences) .
- Ethical reporting : Disclose crystallographic data in the Cambridge Structural Database (CSD) and biological data in public repositories (e.g., ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
